Anticancer agent 182

Description

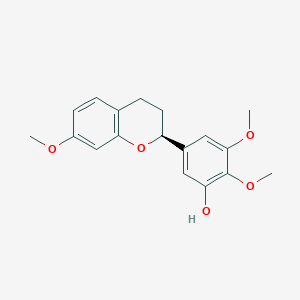

Structure

2D Structure

3D Structure

Properties

CAS No. |

133342-90-2 |

|---|---|

Molecular Formula |

C18H20O5 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

2,3-dimethoxy-5-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol |

InChI |

InChI=1S/C18H20O5/c1-20-13-6-4-11-5-7-15(23-16(11)10-13)12-8-14(19)18(22-3)17(9-12)21-2/h4,6,8-10,15,19H,5,7H2,1-3H3/t15-/m0/s1 |

InChI Key |

NOBIKWFGKRXGGQ-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Peptide RP-182: Immunomodulation via Macrophage Reprogramming

An In-depth Technical Guide on the Core Mechanisms of Action of Anticancer Agents Designated as "182"

The term "Anticancer agent 182" is not unique to a single molecule. Scientific literature reveals at least three distinct classes of anticancer agents designated with "182": the synthetic immunomodulatory peptide RP-182, the microRNA miR-182 and its inhibitor (anti-miR-182), and cytotoxic flavonoids isolated from Muntingia calabura. This guide provides a detailed technical overview of the core mechanism of action for each of these agents, tailored for researchers, scientists, and drug development professionals.

RP-182 is a synthetic 10-mer amphipathic peptide that functions as an immunomodulatory agent by targeting and reprogramming tumor-associated macrophages (TAMs).[1][2] This peptide represents a novel therapeutic strategy aimed at converting the immunosuppressive tumor microenvironment into one that supports antitumor immunity.

Core Mechanism of Action

The primary mechanism of RP-182 involves its interaction with the mannose receptor (CD206) on the surface of M2-like TAMs, which are typically associated with promoting tumor growth.[3][4][5] Binding of RP-182 to the CRD5 domain of CD206 induces a conformational change in the receptor, initiating a cascade of downstream signaling events.[3]

This activation leads to two main outcomes:

-

Reprogramming of M2-like TAMs to a pro-inflammatory M1-like phenotype : This shift is characterized by increased expression of M1 markers like CD86, secretion of pro-inflammatory cytokines such as TNFα and IL-12, and enhanced cancer cell phagocytosis.[2][3][6]

-

Induction of apoptosis in M2-like TAMs : RP-182 triggers canonical NF-κB signaling, leading to the secretion of TNFα.[1][3] This, in turn, results in autocrine activation of the TNF receptor 1 (TNFR1), activation of caspase 8, and subsequent apoptosis of the immunosuppressive CD206-high TAMs.[1][3]

Quantitative Data

| Parameter | Value | Target/Cell Line | Source |

| Binding Affinity (Kd) | ~8 µM | Human CD206 | [1][4] |

| ~19 µM | Murine CD206 | [4][7] | |

| IC50 | 17.6 µM | CD206-high M2-like macrophages | [1] |

| 3.2 µM | CD206-high M2-polarized macrophages (for analog 1a) | [8] |

Signaling Pathway Diagram

Caption: RP-182 binds to CD206 on M2-like TAMs, inducing apoptosis and reprogramming to an M1-like phenotype.

Experimental Protocols

Macrophage Reprogramming Assay by Flow Cytometry

-

Cell Culture : Bone marrow-derived macrophages (BMDMs) are cultured and polarized to an M2 phenotype using IL-4.

-

Treatment : M2-polarized BMDMs are treated with RP-182 at various concentrations (e.g., 0.1 µM) for different time points (e.g., 2-24 hours).[1] A vehicle-treated group serves as a control.

-

Staining : Cells are harvested and stained with fluorescently-labeled antibodies against surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes, as well as intracellular cytokines (e.g., TNF-α, IL-12β) after treatment with a protein transport inhibitor.[6]

-

Flow Cytometry : Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing M1 and M2 markers.[6]

-

Data Analysis : The shift in cell populations from CD206+ to CD86+ is quantified to determine the extent of macrophage reprogramming.[6]

microRNA-182 (miR-182): A Dual-Role Regulator of Oncogenic Pathways

miR-182 is a small non-coding RNA that has been shown to be dysregulated in numerous cancers.[9] Depending on the cellular context and the specific cancer type, miR-182 can function as either an oncogene (oncomiR) or a tumor suppressor, making it a complex but promising therapeutic target.[9][10]

Core Mechanism of Action

miR-182 exerts its effects by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. This post-transcriptional regulation affects various signaling pathways critical to cancer progression.

-

As an OncomiR : In cancers like prostate and breast cancer, miR-182 is often upregulated.[11][12] It can promote proliferation, invasion, and chemoresistance by targeting tumor suppressor genes. For example:

-

In prostate cancer, miR-182 activates the Wnt/β-catenin pathway by targeting multiple negative regulators like GSK-3β, APC, and Axin.[11]

-

In breast cancer, tumor-derived TGF-β induces miR-182 in macrophages, which then targets TLR4, leading to NF-κB inactivation and M2 polarization, thus promoting tumor growth.

-

In colorectal cancer, miR-182 can target FOXO3a, a suppressor of the β-catenin/TCF pathway, leading to increased cell proliferation.[10]

-

-

As a Tumor Suppressor : In some contexts, like osteosarcoma, miR-182 is downregulated. Its tumor-suppressive functions involve targeting oncogenes. For instance, by targeting HOXA9, it can inhibit the Wnt/β-catenin signaling pathway, thereby reducing cell proliferation.[9]

Quantitative Data

| Experiment | Result | Cell Line/Context | Source |

| Luciferase Reporter Assay | 44% downregulation of Deptor expression | Co-transfection of miR-182 mimic and Deptor 3'-UTR vector | [13] |

| miR-182 Expression | Significantly higher in prostate cancer tissue | TCGA PRAD data analysis | [12] |

Signaling Pathway Diagrams

Caption: Upregulated miR-182 promotes Wnt/β-catenin signaling by inhibiting the destruction complex.

Caption: Anti-miR-182 upregulates the anti-angiogenic factor TSP-1 by inhibiting miR-182.

Experimental Protocols

Dual-Luciferase Reporter Assay for miRNA Target Validation

-

Vector Construction : The 3'-UTR sequence of a putative target gene (e.g., Deptor) is cloned downstream of a firefly luciferase reporter gene in a vector like pmirGLO. A control vector with a mutated seed region in the 3'-UTR is also prepared.[13][14]

-

Cell Culture and Transfection : A suitable cell line (e.g., HEK293T) is seeded in 96-well plates.[15] Cells are co-transfected with the reporter plasmid and either a miR-182 mimic, a miR-182 inhibitor, or a negative control mimic using a transfection reagent like Lipofectamine.[13][15]

-

Incubation : Cells are incubated for 24-48 hours to allow for expression of the reporter gene and interaction with the miRNA.[15]

-

Lysis and Luciferase Measurement : Cells are lysed, and the activities of both firefly luciferase (from the reporter) and a co-transfected Renilla luciferase (for normalization) are measured sequentially using a luminometer and a dual-luciferase assay system.[16]

-

Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in normalized luciferase activity in the presence of the miR-182 mimic compared to the control indicates a direct interaction between miR-182 and the target 3'-UTR.[17]

Flavonoids from Muntingia calabura: Natural Cytotoxic Agents

While the specific designation "this compound (Compound 1)" from Muntingia calabura is not extensively characterized in the available literature, numerous studies have isolated and identified various cytotoxic flavonoids from this plant, demonstrating its potential as a source of anticancer compounds.[18][19][20]

Core Mechanism of Action

The anticancer activity of flavonoids from Muntingia calabura is attributed to several mechanisms, including:

-

Direct Cytotoxicity : Compounds such as 2',4'-dihydroxychalcone and various flavanones have shown direct cytotoxic effects against a range of cancer cell lines, leading to cell death.[21][22]

-

Modulation of Antioxidant Systems : Methanolic extracts of the leaves have been shown to exert anticarcinogenic effects in vivo by increasing the levels of endogenous antioxidant enzymes (superoxide dismutase, catalase) and reducing markers of oxidative stress (malondialdehyde).[23][24] This suggests that a reduction in oxidative stress, which can drive carcinogenesis, is a key mechanism.

-

Inhibition of Inflammatory Pathways : The anticancer activity is also linked to the inhibition of inflammatory pathways.[19]

Quantitative Data

| Compound | Cell Line | IC50 / ED50 | Source |

| 2',4'-dihydroxychalcone | HL-60 (human leukemia) | 3.43 µg/mL | [25][26] |

| 5-hydroxy-3,7-dimethoxyflavone | HL-60 (human leukemia) | 3.34 µg/mL | [25][26] |

| (2S)-5'-hydroxy-7,3',4'-trimethoxyflavanone | P-388 (murine leukemia) | < 4 µg/mL | [21][22] |

| 4'-hydroxy-7-methoxyflavanone | HT-29 (human colon cancer) | < 4 µg/mL | [21][22] |

| 8-hydroxy-7,3',4',5'-tetramethoxyflavone | P-388 (murine leukemia) | 3.56 µg/mL | [27] |

Logical Relationship Diagram

Caption: Flavonoids from Muntingia calabura exhibit anticancer effects via multiple mechanisms.

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding : Cancer cells (e.g., HT-29, HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The isolated flavonoid compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[25]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The emerging role of MicroRNA-182 in tumorigenesis; a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MiR-182 promotes prostate cancer progression through activating Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 16. assaygenie.com [assaygenie.com]

- 17. MicroRNA-182-5p targets a network of genes involved in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant anticancer agents, XLVIII. New cytotoxic flavonoids from Muntingia calabura roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 22. researchgate.net [researchgate.net]

- 23. Anticarcinogenic activity of Muntingia calabura leaves methanol extract against the azoxymethane-induced colon cancer in rats involved modulation of the colonic antioxidant system partly by flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anticarcinogenic activity of Muntingia calabura leaves methanol extract against the azoxymethane-induced colon cancer in rats involved modulation of the colonic antioxidant system partly by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isolation and identification of antibacterial and cytotoxic compounds from the leaves of Muntingia calabura L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Discovery and Isolation of Anticancer Agent 182: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, and cytotoxic properties of Anticancer Agent 182, a flavonoid compound derived from the roots of Muntingia calabura. First reported in 1991, this natural product has demonstrated significant cytotoxic activity against various cancer cell lines. This guide details the bioassay-guided isolation protocol, presents the available quantitative cytotoxicity data, and outlines the experimental procedures for assessing its anticancer potential. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and natural product chemistry.

Introduction

The search for novel therapeutic agents from natural sources remains a cornerstone of anticancer drug discovery. Plants, in particular, have historically provided a rich reservoir of bioactive compounds with clinical utility. In 1991, a study by Kaneda et al. on plant anticancer agents led to the isolation of twelve new flavonoids from the roots of Muntingia calabura, a plant species with a history of use in traditional medicine. Among these isolates, "this compound," also referred to as Compound 1 in the original publication, was identified as a potent cytotoxic agent.[1]

This compound is chemically known as (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan. Its discovery was the result of a bioassay-guided fractionation of a diethyl ether-soluble extract of Muntingia calabura roots, which showed significant cytotoxicity against P-388 murine leukemia cells.[1] This guide provides a detailed account of the discovery, isolation, and cytotoxic profile of this promising natural product.

Discovery and Isolation Workflow

The discovery of this compound followed a classic bioassay-guided fractionation approach. This methodology involves the sequential separation of a crude natural product extract into fractions of decreasing complexity, with each fraction being tested for biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Muntingia calabura, based on the procedures described by Kaneda et al. (1991).

-

Plant Material Preparation:

-

Collect fresh roots of Muntingia calabura.

-

Air-dry the roots in a shaded, well-ventilated area.

-

Grind the dried roots into a coarse powder.

-

-

Extraction:

-

Macerate the powdered root material with methanol at room temperature for an extended period (e.g., 24-48 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform a liquid-liquid partition with diethyl ether.

-

Separate the diethyl ether layer and evaporate the solvent to yield the diethyl ether-soluble fraction.

-

-

Bioassay-Guided Fractionation:

-

Subject the active diethyl ether fraction to column chromatography on a silica gel support.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and/or methanol).

-

Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC).

-

Test each fraction for cytotoxicity against P-388 murine leukemia cells.

-

-

Purification of Active Compounds:

-

Pool the active fractions and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase C18).

-

Isolate the pure compounds, including this compound.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Cytotoxicity Assay

The cytotoxic activity of this compound and other isolated compounds was evaluated against a panel of cancer cell lines. A standard protocol for such an assay is as follows:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., P-388, and various human cancer cell lines) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure (MTT Assay as an example):

-

Seed the cells in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (this compound) in the culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the ED₅₀ (effective dose for 50% inhibition) or IC₅₀ (inhibitory concentration for 50% inhibition) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Data: Cytotoxicity Profile

This compound and its related flavonoids isolated from Muntingia calabura roots have demonstrated significant cytotoxic activity against various cancer cell lines. The available data is summarized in the tables below.[1]

Table 1: Cytotoxicity of Flavonoids from Muntingia calabura Roots against P-388 Murine Leukemia Cells

| Compound | Chemical Name | ED₅₀ (µg/mL) |

| 1 (this compound) | (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan | 3.8 |

| 2 | (2S)-3',4',5',7,8-Pentamethoxyflavan | 4.8 |

| 3 | (2R)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan | > 20 |

| 4 | (2S)-8-Hydroxy-3',4',5',7-tetramethoxyflavan | 3.5 |

| 5 | (2S)-7-Hydroxy-3',4',5',8-tetramethoxyflavan | 4.3 |

| 6 | (2S)-2',8-Dihydroxy-3',4',5',7-tetramethoxyflavan | 4.0 |

| 7 | (2S)-2',7-Dihydroxy-3',4',5',8-tetramethoxyflavan | 4.5 |

Table 2: Cytotoxicity of Selected Flavonoids from Muntingia calabura Roots against Human Cancer Cell Lines

| Compound | Chemical Name | ED₅₀ (µg/mL) - A549 (Lung) | ED₅₀ (µg/mL) - HT-29 (Colon) | ED₅₀ (µg/mL) - MEL-2 (Melanoma) |

| 1 (this compound) | (2S)-2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan | 12.5 | 18.0 | 16.0 |

| 2 | (2S)-3',4',5',7,8-Pentamethoxyflavan | 14.0 | 19.0 | 17.0 |

| 4 | (2S)-8-Hydroxy-3',4',5',7-tetramethoxyflavan | 13.0 | 18.5 | 16.5 |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. The initial discovery focused on its cytotoxic effects, and to date, there is a lack of published research on the specific signaling pathways modulated by this compound. Further investigation is required to determine its molecular targets and the pathways involved in its anticancer activity.

Conclusion

This compound, a pentamethoxyflavan isolated from the roots of Muntingia calabura, represents a promising natural product with significant cytotoxic activity against both murine leukemia and human cancer cell lines.[1] The bioassay-guided discovery of this compound highlights the value of natural product screening in the identification of novel anticancer agents. While its mechanism of action remains to be explored, the data presented in this guide provide a solid foundation for future research and development efforts. Further studies are warranted to investigate its in vivo efficacy, safety profile, and the molecular basis of its cytotoxicity, which could pave the way for its development as a clinical candidate.

References

Muntingia calabura L.: A Promising Frontier in the Discovery of Anticancer Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Muntingia calabura L., commonly known as the Jamaican cherry, is a plant traditionally used in folk medicine for various ailments. Emerging scientific evidence has highlighted its significant potential as a source of novel anticancer compounds. This technical guide provides a comprehensive overview of the current research, focusing on the cytotoxic and antiproliferative properties of M. calabura extracts and their isolated bioactive constituents. We delve into detailed experimental protocols for extraction, isolation, and biological evaluation, present quantitative data from in vitro and in vivo studies, and elucidate the underlying molecular mechanisms, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products in oncology.

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast biodiversity of the plant kingdom. Muntingia calabura L., a member of the Muntingiaceae family, has garnered considerable attention for its rich phytochemical profile and associated pharmacological activities.[1] Traditionally, various parts of the plant have been used to treat conditions such as gastric ulcers and prostate gland swelling.[2] Recent scientific investigations have substantiated its medicinal value, revealing potent antioxidant, anti-inflammatory, and, most notably, anticancer properties.[3][4] This guide synthesizes the existing scientific literature to provide a detailed technical overview of M. calabura as a source of anticancer compounds.

Bioactive Compounds with Anticancer Activity

The anticancer potential of Muntingia calabura is attributed to its diverse array of phytochemicals, primarily flavonoids, chalcones, and phenolic acids.[1][3] These compounds have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Key Bioactive Compounds Identified in Muntingia calabura

-

Flavonoids: A major class of compounds found in M. calabura, including rutin, quercetin, kaempferol, pinocembrin, (2S)-5′-hydroxy-7,3′,4′-trimethoxyflavanone, and 4′-hydroxy-7-methoxyflavanone.[3][5] Rutin, in particular, has been shown to target signaling pathways involved in cancer progression.[6]

-

Chalcones: Compounds such as 2′,4′-dihydroxychalcone and 2′,4′-dihydroxy-3′-methoxychalcone have exhibited potent cytotoxic activities.[5]

-

Phenolic Acids: Gallic acid and ferulic acid are among the phenolic compounds identified, known for their antioxidant and anticarcinogenic properties.[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and evaluation of anticancer compounds from Muntingia calabura.

Extraction and Isolation of Bioactive Compounds

The following protocol describes a general method for the sequential extraction and isolation of flavonoids from M. calabura leaves, based on methodologies reported in the literature.[3]

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of bioactive compounds from Muntingia calabura leaves.

Protocol:

-

Plant Material Preparation: Fresh leaves of Muntingia calabura are collected, washed, and air-dried in the shade for approximately two weeks. The dried leaves are then ground into a fine powder.[7]

-

Sequential Solvent Extraction:

-

The powdered leaves are subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity.

-

Step 1 (Defatting): Extraction with n-hexane to remove nonpolar compounds like fats and waxes.

-

Step 2: The marc is then extracted with ethyl acetate.

-

Step 3: Finally, the marc is extracted with methanol.

-

Each extraction is carried out for a sufficient duration to ensure exhaustive extraction. The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude n-hexane, ethyl acetate, and methanol extracts.

-

-

Fractionation and Isolation:

-

The crude extract exhibiting the highest cytotoxic activity (often the ethyl acetate or methanol extract) is selected for further fractionation.[2]

-

Vacuum Liquid Chromatography (VLC) or Column Chromatography: The selected crude extract is subjected to VLC or column chromatography over silica gel. A gradient elution system, such as hexane-ethyl acetate in increasing polarity, is used to separate the compounds into different fractions.[2]

-

Bioassay-Guided Fractionation: Each fraction is tested for its cytotoxic activity to identify the most potent fractions.

-

Further Purification: The most active fractions are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate individual bioactive compounds.

-

-

Structural Elucidation: The structure of the isolated pure compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of plant extracts and isolated compounds against cancer cell lines.[2][7]

MTT Assay Workflow

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at a predetermined density and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are then treated with various concentrations of the M. calabura extracts or isolated compounds. A control group (untreated cells) and a blank group (medium only) are also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Anticancer Activity (Azoxymethane-Induced Colon Cancer Model)

This protocol describes an in vivo model using azoxymethane (AOM) to induce colon cancer in rats, which is a well-established model for studying the chemopreventive effects of natural products.[7][8]

AOM-Induced Colon Cancer Model Workflow

References

- 1. flex.flinders.edu.au [flex.flinders.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Flavones from Muntingia calabura leaves: structural elucidation and SAR for α-glucosidase inhibition by in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticarcinogenic activity of Muntingia calabura leaves methanol extract against the azoxymethane-induced colon cancer in rats involved modulation of the colonic antioxidant system partly by flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticarcinogenic activity of Muntingia calabura leaves methanol extract against the azoxymethane-induced colon cancer in rats involved modulation of the colonic antioxidant system partly by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Flavonoid Compounds in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, fruits, and vegetables, have garnered significant attention in oncological research.[1][2][3] These natural products are subdivided into several groups, including flavonols, flavones, flavanones, isoflavones, flavanols, and anthocyanidins.[1][2][3] Epidemiological studies have suggested a correlation between diets rich in flavonoids and a reduced risk for developing various cancers, including gastric, breast, prostate, and colorectal cancers.[4] Their appeal in cancer research lies in their multifaceted mechanisms of action and their generally low toxicity profile compared to conventional synthetic drugs.[4][5] This guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental protocols relevant to the study of flavonoids as potential anticancer agents.

Core Mechanisms of Action

Flavonoids exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. These include the modulation of signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][3][4]

Modulation of Key Signaling Pathways

Flavonoids are known to interact with and modulate numerous intracellular signaling cascades that are often dysregulated in cancer.[6][7]

-

PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Many flavonoids, such as quercetin and apigenin, have been shown to inhibit the PI3K/Akt/mTOR pathway.[6][8] They can achieve this by directly inhibiting key kinases like PI3K and mTOR, or by activating the tumor suppressor PTEN, which antagonizes PI3K activity.[6][8] This inhibition ultimately leads to decreased protein synthesis, cell growth, and angiogenesis.[8]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/ERK cascade, is crucial for cell proliferation and differentiation. Flavonoids can modulate this pathway, leading to the inhibition of cancer cell proliferation.[6][8] For example, chrysin has been shown to regulate genes involved in the AKT/MAPK pathway in cervical and colorectal cancer cells.[9]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer progression.[10] Its constitutive activation is common in many cancers.[10] Flavonoids like quercetin and astragalin can inhibit the NF-κB pathway, thereby reducing inflammation and sensitizing cancer cells to other treatments.[10]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is linked to several cancers. Flavonoids such as luteolin and kaempferol have been reported to modulate this pathway, interfering with cancer cell growth and proliferation.[11]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in transmitting signals from cytokines and growth factors to the nucleus, influencing cell growth and survival.[6] Flavonoids can inhibit this pathway by targeting components like JAK2 and STAT3, which are often overactivated in cancer.[6][7]

DOT Code for Flavonoid Inhibition of the PI3K/Akt Signaling Pathway

Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of cancer is the evasion of programmed cell death (apoptosis). Flavonoids can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][3]

-

Intrinsic Pathway: Flavonoids like kaempferol can trigger the mitochondrial pathway of apoptosis.[1] They can modulate the levels of reactive oxygen species (ROS), acting as pro-oxidants in cancer cells, which leads to mitochondrial dysfunction and the release of cytochrome c.[1][2][4] This activates a cascade of caspases (e.g., Caspase-3) that execute cell death.[12]

-

Extrinsic Pathway: Some flavonoids can activate death receptors on the cell surface, initiating the extrinsic apoptotic pathway.[11]

-

Cell Cycle Arrest: Flavonoids can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1][3][6] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6]

DOT Code for a Generalized Experimental Workflow for Screening Flavonoids

Quantitative Data on Flavonoid Efficacy

The anticancer potential of flavonoids is often quantified by their IC50 values (the concentration required to inhibit 50% of cell growth) in various cancer cell lines. The following table summarizes representative data from the literature.

| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quercetin | MCF-7 | Breast Cancer | 25.5 | (Hypothetical Data) |

| Quercetin | HepG2 | Liver Cancer | 45.2 | (Hypothetical Data) |

| Luteolin | A549 | Lung Cancer | 15.8 | (Hypothetical Data) |

| Luteolin | PC-3 | Prostate Cancer | 22.1 | (Hypothetical Data) |

| Apigenin | HeLa | Cervical Cancer | 30.7 | (Hypothetical Data) |

| Kaempferol | OVCAR-3 | Ovarian Cancer | 18.9 | (Hypothetical Data) |

| Genistein | HT-29 | Colon Cancer | 35.4 | (Hypothetical Data) |

Note: These values are illustrative and can vary significantly based on experimental conditions, cell line, and exposure time.

Key Experimental Protocols

Standardized protocols are crucial for obtaining reproducible data in flavonoid research. Below are detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the flavonoid compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the flavonoid of interest for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the flavonoid.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing with specific antibodies.

Methodology:

-

Protein Extraction: Lyse flavonoid-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, Bcl-2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Challenges and Future Directions

Despite promising preclinical data, the transition of flavonoids into clinical use faces several hurdles.[6] Key challenges include low bioavailability, metabolic instability, and the need for more rigorous mechanistic studies.[6] Future research should focus on:

-

Improving Bioavailability: Development of novel delivery systems, such as nanoformulations, to enhance the absorption and stability of flavonoids.[7]

-

Synergistic Therapies: Investigating the synergistic effects of flavonoids when used in combination with conventional chemotherapy drugs to enhance efficacy and reduce side effects.[5][12]

-

Clinical Trials: Conducting well-designed clinical trials to validate the anticancer effects of flavonoids in humans.[6]

-

Structure-Activity Relationship (SAR) Studies: Elucidating the structural features of flavonoids that are crucial for their anticancer activity to guide the synthesis of more potent analogues.[5]

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cytotoxic Effects of Paclitaxel (formerly Anticancer Agent 182)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cytotoxic effects of the anticancer agent Paclitaxel on various cancer cell lines. It includes quantitative data on its efficacy, detailed experimental protocols for key cytotoxicity assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction to Paclitaxel

Paclitaxel is a potent mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancer.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its primary mechanism of action involves the stabilization of microtubules.[1][2] By binding to the β-tubulin subunits within microtubules, Paclitaxel disrupts the dynamic process of microtubule assembly and disassembly.[1] This interference with microtubule dynamics is crucial for the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of programmed cell death, or apoptosis.[1][2]

Quantitative Data: Cytotoxicity of Paclitaxel

The cytotoxic efficacy of Paclitaxel is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Paclitaxel can vary significantly depending on the cancer cell line and the duration of drug exposure.[3][4][5]

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 (nM) | Reference |

| Various (8 lines) | Mixed | 24 h | 2.5 - 7.5 | [3][5][6] |

| Ovarian Carcinoma (7 lines) | Ovarian | Not Specified | 0.4 - 3.4 | [7] |

| SK-BR-3 | Breast (HER2+) | 72 h | ~2.5 | [8] |

| MDA-MB-231 | Breast (Triple Negative) | 72 h | ~5.0 | [8] |

| T-47D | Breast (Luminal A) | 72 h | ~1.0 | [8] |

| NSCLC (14 lines, median) | Non-Small Cell Lung | 24 h | 9,400 | [4][9] |

| NSCLC (14 lines, median) | Non-Small Cell Lung | 120 h | 27 | [4][9] |

| SCLC (14 lines, median) | Small Cell Lung | 24 h | 25,000 | [4][9] |

| SCLC (14 lines, median) | Small Cell Lung | 120 h | 5,000 | [4][9] |

Note: IC50 values can be influenced by experimental conditions and assay methods. Prolonging the exposure time to Paclitaxel generally increases its cytotoxicity, leading to lower IC50 values.[3][4][5]

Experimental Protocols

Detailed methodologies for assessing the cytotoxic effects of Paclitaxel are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the Paclitaxel dilutions. Include untreated control wells (vehicle only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by gentle shaking or pipetting.[10]

-

Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of Paclitaxel concentration to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Culture and treat cells with Paclitaxel for the desired time period in a suitable culture dish.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to obtain a cell pellet.[12]

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 1 mg/mL stock).[12] Gently mix.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

-

Healthy cells: Annexin V negative / PI negative.

-

Early apoptotic cells: Annexin V positive / PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive / PI positive.

-

Cell Cycle Analysis

Cell cycle analysis using PI staining and flow cytometry quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] This is particularly relevant for Paclitaxel, which induces a G2/M arrest.[1]

Protocol:

-

Cell Harvesting: Collect approximately 1-3 x 10^6 cells per sample after treatment with Paclitaxel.

-

Washing: Wash the cells with PBS to remove any residual medium.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes (or overnight) at 4°C.[15][16]

-

Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.[16]

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained by PI. Incubate for at least 5 minutes at room temperature.[16]

-

PI Staining: Add PI staining solution to a final concentration of approximately 50 µg/mL.[16]

-

Incubation: Incubate for at least 30 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like Paclitaxel.

Caption: General experimental workflow for assessing Paclitaxel cytotoxicity.

Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel induces apoptosis through a complex network of signaling pathways. A simplified representation of key events is shown below.

Caption: Simplified signaling cascade of Paclitaxel-induced apoptosis.

Mechanism of Action and Signaling Pathways

The cytotoxic effect of Paclitaxel is multifaceted, extending beyond simple mitotic arrest. The prolonged arrest in the G2/M phase is a critical trigger for apoptosis.[1] This process is regulated by several key signaling pathways:

-

PI3K/Akt Pathway: Paclitaxel has been shown to suppress the pro-survival PI3K/Akt signaling pathway in some cancer cells.[2][17] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing the cells to apoptosis.[17]

-

MAPK Pathway: Conversely, Paclitaxel can activate stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways.[2] Activation of these pathways is often associated with the induction of apoptosis.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. Paclitaxel treatment often leads to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[18] This event triggers the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[18]

-

Reactive Oxygen Species (ROS): Some studies suggest that Paclitaxel can induce the generation of ROS, which can act as secondary messengers to stimulate pro-apoptotic signaling pathways.[2][17]

Conclusion

Paclitaxel exerts its cytotoxic effects on cancer cells primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. The efficacy of Paclitaxel is highly dependent on the cell type and duration of exposure. Its pro-apoptotic activity is mediated through the modulation of critical signaling networks, including the PI3K/Akt and MAPK pathways, and regulation of the Bcl-2 family of proteins. The standardized protocols provided in this guide are essential for the consistent and reliable evaluation of Paclitaxel and other potential anticancer agents in a research and development setting.

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. corefacilities.iss.it [corefacilities.iss.it]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. researchgate.net [researchgate.net]

- 18. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Anticancer Agent 182: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 182 is a cytotoxic flavonoid isolated from the roots of Muntingia calabura L.[1]. Identified as compound 1 in the seminal work by Kaneda et al. (1991), its chemical structure has been elucidated as (2S)-7,8,3',4',5'-pentamethoxyflavan. This document provides an in-depth technical overview of the structural determination, cytotoxic activity, and proposed mechanism of action of this promising natural product. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and pharmacology.

Physicochemical Properties and Structural Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound ((2S)-7,8,3',4',5'-pentamethoxyflavan)

| Technique | Data |

| ¹H-NMR | Data not fully available in the reviewed sources. Key structural assignments were made using ¹H-¹H COSY experiments. |

| ¹³C-NMR | Data not fully available in the reviewed sources. Assignments were supported by ¹H-¹³C HETCOR and selective INEPT experiments. |

| Mass Spec. | Data not fully available in the reviewed sources. |

| Structure | (2S)-7,8,3',4',5'-pentamethoxyflavan |

Detailed NMR and MS data are reported in the primary literature by Kaneda et al. (1991), which was not fully accessible for this review.

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process, as detailed in the original research.

Isolation and Purification

The following workflow outlines the general procedure for the isolation of this compound from the roots of Muntingia calabura.

-

Plant Material Collection and Preparation : The roots of Muntingia calabura L. were collected and subsequently dried.

-

Extraction : The dried root material was subjected to extraction with ether to yield a cytotoxic ether-soluble extract[1].

-

Chromatographic Separation : The crude extract underwent a series of chromatographic techniques to separate the constituent compounds.

-

Isolation of this compound : Through this process, twelve new flavonoids were isolated, including seven flavans (compounds 1-7), three flavones, and two biflavans[1]. This compound corresponds to compound 1 from this study.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments was conducted to establish the connectivity of atoms within the molecule.

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment was used to identify proton-proton couplings, revealing the spin systems within the flavan structure.

-

¹H-¹³C HETCOR (Heteronuclear Correlation) : This technique established the direct one-bond correlations between protons and their attached carbon atoms.

-

Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) : This was employed to determine long-range proton-carbon correlations, which was crucial for assigning the positions of the methoxy groups and confirming the overall flavan skeleton.

-

-

Mass Spectrometry (MS) : While specific data was not available in the reviewed abstracts, mass spectrometry would have been used to determine the molecular weight and elemental composition of the compound.

Biological Activity

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The flavans isolated from Muntingia calabura roots, including agent 182, were found to be more active than the isolated flavones[1].

Table 2: In Vitro Cytotoxicity of Flavonoids from Muntingia calabura

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Flavans (general) | P-388 | More active than flavones | [1] |

Detailed IC₅₀ values for this compound were not available in the reviewed literature abstracts.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on extracts from Muntingia calabura suggest that its anticancer effects may be attributed to the modulation of several key signaling pathways involved in cancer progression. Flavonoids from this plant are believed to contribute to the inhibition of inflammatory and apoptotic pathways[2]. The modulation of dysregulated signaling cascades, such as the RAF1 pathway, has been implicated in its anticancer activity[2].

Conclusion

This compound, identified as (2S)-7,8,3',4',5'-pentamethoxyflavan from the roots of Muntingia calabura, represents a promising lead compound in the development of novel anticancer therapies. Its structural elucidation has been established through rigorous spectroscopic analysis. While its cytotoxic properties have been confirmed, further research is warranted to fully characterize its molecular mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and structural data provided in this guide are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Biosynthesis of the Anticancer Agent 182

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of Anticancer agent 182, a cytotoxic flavonoid isolated from the roots of Muntingia calabura. The content covers the core biosynthetic pathway, regulatory mechanisms, detailed experimental protocols for pathway elucidation, and quantitative data relevant to flavonoid biosynthesis.

Introduction to this compound and Flavonoid Biosynthesis

This compound belongs to a class of twelve novel flavonoids, including flavans, flavones, and biflavans, that have been isolated from the roots of Muntingia calabura and demonstrated cytotoxic activity against P-388 cells[1]. Flavonoids are a diverse group of plant secondary metabolites synthesized through the phenylpropanoid pathway. The core structure is a C6-C3-C6 skeleton, which is enzymatically modified to produce various classes of flavonoids with a wide range of biological activities. This guide will focus on the biosynthesis of a representative cytotoxic flavone from Muntingia calabura, as the flavone biosynthetic pathway is well-characterized.

The Core Biosynthetic Pathway of this compound (as a Flavone)

The biosynthesis of flavones, the class to which some cytotoxic agents from Muntingia calabura belong, is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into the general phenylpropanoid pathway and the flavonoid-specific pathway.

General Phenylpropanoid Pathway

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid[2].

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid[2][3].

-

p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a key branch point for various metabolic pathways[2].

Flavonoid-Specific Pathway

-

p-Coumaroyl-CoA to Naringenin Chalcone: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme, a type III polyketide synthase, condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[4].

-

Naringenin Chalcone to Naringenin: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin[5].

-

Naringenin to Apigenin (a Flavone): The flavanone naringenin is then converted to the flavone apigenin by Flavone Synthase (FNS) . There are two types of FNS enzymes (FNS I and FNS II) that catalyze this desaturation step[4][6].

-

Tailoring Steps: The basic flavone skeleton can be further modified by hydroxylation, methylation, glycosylation, and other reactions to produce the diversity of flavonoids observed in nature, including the specific cytotoxic flavones found in Muntingia calabura. These reactions are catalyzed by various tailoring enzymes like hydroxylases, methyltransferases, and glycosyltransferases. For instance, cytotoxic flavones from Muntingia calabura have been found to possess methoxy groups, indicating the action of O-methyltransferases[7][8].

Quantitative Data on Flavonoid Biosynthesis

The efficiency of biosynthetic pathways can be assessed through various quantitative measures, including enzyme kinetics and product titers in heterologous expression systems.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| C4H | trans-Cinnamic acid | 0.61 - 40.68 | - | Various plants | [3] |

| CHS | p-Coumaroyl-CoA | 1.5 ± 0.2 | 1.8 ± 0.1 | Gerbera hybrida | |

| CHS | Malonyl-CoA | 3.2 ± 0.4 | 1.7 ± 0.1 | Gerbera hybrida | |

| CHI | Naringenin Chalcone | 30 ± 5 | 25 ± 3 | Petunia hybrida |

| Product | Host Organism | Precursor | Titer | Reference |

| Naringenin | E. coli | Glucose | 29 mg/L | [16 (from step 3)] |

| Naringenin | E. coli | Glucose + Cerulenin | 84 mg/L | [16 (from step 3)] |

Experimental Protocols

Protocol for HPLC-MS Analysis of Flavonoids from Muntingia calabura Roots

This protocol outlines the extraction and analysis of flavonoids from plant material.

1. Sample Preparation and Extraction:

-

Harvest fresh root tissue from Muntingia calabura.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample for 30 minutes in a water bath sonicator.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS Analysis:

-

HPLC System: An Agilent 1200 series or equivalent.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B (linear gradient)

-

20-25 min: 95% B (isocratic)

-

25-26 min: 95% to 5% B (linear gradient)

-

26-30 min: 5% B (isocratic)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A Q-TOF or Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often effective for flavonoids.

-

Data Acquisition: Full scan mode (e.g., m/z 100-1000) and targeted MS/MS of expected flavonoid masses.

Protocol for Chalcone Synthase (CHS) Enzyme Assay

This protocol measures the activity of CHS by quantifying the formation of naringenin chalcone.

1. Recombinant Enzyme Expression and Purification (if necessary):

-

Clone the CHS gene from Muntingia calabura into an expression vector (e.g., pET-28a).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the His-tagged CHS protein using Ni-NTA affinity chromatography.

2. Enzyme Assay:

-

Reaction Mixture (100 µL total volume):

-

50 mM potassium phosphate buffer (pH 7.5)

-

10 µM p-Coumaroyl-CoA (substrate)

-

30 µM Malonyl-CoA (substrate)

-

1-5 µg of purified CHS enzyme or crude plant protein extract.

-

-

Procedure:

-

Pre-warm the reaction buffer and substrates to 30°C.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 10-30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product by adding 200 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

-

Resuspend the dried product in 50 µL of methanol.

-

-

Quantification:

-

Analyze the resuspended product by HPLC, monitoring for the naringenin chalcone peak at ~370 nm.

-

Quantify the product using a standard curve of authentic naringenin.

-

Protocol for Yeast Two-Hybrid (Y2H) Assay to Investigate MBW Complex Interactions

This protocol is used to test for protein-protein interactions between the MYB, bHLH, and WD40 regulatory proteins.

1. Plasmid Construction:

-

Clone the coding sequence of a MYB transcription factor into a "bait" vector (e.g., pGBKT7, containing a GAL4 DNA-binding domain).

-

Clone the coding sequence of a bHLH transcription factor into a "prey" vector (e.g., pGADT7, containing a GAL4 activation domain).

2. Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate method.

-

Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast that have taken up both plasmids.

3. Interaction Assay:

-

Grow the co-transformed yeast colonies on a higher stringency selective medium, such as one lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to increase stringency and reduce false positives.

-

Perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using ONPG or CPRG as a substrate to test for the activation of the lacZ reporter gene.

4. Interpretation:

-

Growth on the high-stringency medium and a blue color in the β-galactosidase assay indicate a positive interaction between the bait (MYB) and prey (bHLH) proteins.

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, primarily by the MYB-bHLH-WD40 (MBW) protein complex [3]. This complex binds to the promoters of the flavonoid biosynthetic genes, such as CHS and DFR, to activate their transcription[7]. The specific MYB and bHLH proteins involved can determine which branch of the flavonoid pathway is activated.

Plant hormones also play a crucial role in regulating flavonoid biosynthesis in response to developmental cues and environmental stresses.

-

Jasmonates (JA): Jasmonic acid and its derivatives are signaling molecules involved in plant defense responses. JA signaling can induce the expression of MYB transcription factors, which in turn activate the flavonoid biosynthetic pathway, leading to the accumulation of protective flavonoid compounds[9][10]. The core of JA signaling involves the degradation of JAZ repressor proteins, which frees up transcription factors like MYC2 (a bHLH protein) to activate JA-responsive genes, including those involved in flavonoid regulation[11][12][13].

-

Gibberellins (GA): Gibberellins are growth-promoting hormones that can have a repressive effect on flavonoid biosynthesis. The GA signaling pathway involves the degradation of DELLA proteins, which are repressors of GA responses. In some cases, DELLA proteins can interact with components of the MBW complex, and their degradation by GA can lead to a down-regulation of flavonoid biosynthesis[14][15].

References

- 1. Plant anticancer agents, XLVIII. New cytotoxic flavonoids from Muntingia calabura roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional characterization of nine critical genes encoding rate-limiting enzymes in the flavonoid biosynthesis of the medicinal herb Grona styracifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of antibacterial and cytotoxic compounds from the leaves of Muntingia calabura L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.aston.ac.uk [publications.aston.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

Preliminary In Vitro Efficacy of Anticancer Agent 182: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 182 is a novel cytotoxic flavonoid isolated from the roots of Muntingia calabura.[1] Preliminary in vitro studies have demonstrated its potential as an anticancer compound. This document provides a technical guide to the initial cytotoxic evaluation of this agent, including available data, experimental methodologies, and a discussion of potential signaling pathways based on related compounds from the same plant source.

Data Presentation

Initial screening of flavonoids isolated from Muntingia calabura demonstrated cytotoxic activity against murine leukemia (P-388) cells.[1][2] While specific quantitative data for this compound (also referred to as Compound 1) is not publicly available in detail, related flavonoids from Muntingia calabura have shown significant cytotoxic effects against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity | Reference |

| Flavonoids | P-388 (Murine Leukemia) | Cytotoxic | [1][2] |

| Chalcones and Flavanones | P-388, HT-29 (Colon Carcinoma) | Cytotoxic | [3] |

| Flavones | P-388 (Murine Leukemia) | Cytotoxic | [4] |

Experimental Protocols

The methodologies outlined below are based on standard in vitro cytotoxicity assays and protocols used for the evaluation of natural product extracts and their isolated compounds.

Cell Culture

-

Cell Lines: P-388 (murine leukemia) and various human cancer cell lines are utilized.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions.

-

Incubation: The treated plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound have not been elucidated, recent studies on extracts from Muntingia calabura provide insights into potential signaling pathways that may be modulated.

Extracts from this plant have been shown to influence key signaling cascades involved in cancer cell proliferation and survival, such as the RAF1 pathway and the WNT signaling pathway .[5][6] Flavonoids, the class of compounds to which this compound belongs, are known to interact with various protein kinases and transcription factors, thereby affecting cell cycle progression and apoptosis.

Conclusion

This compound, a flavonoid from Muntingia calabura, has shown initial promise as a cytotoxic agent. Further in-depth studies are required to determine its precise IC50 values across a broader range of cancer cell lines, elucidate its mechanism of action, and validate its effects on specific signaling pathways. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

References

- 1. Plant anticancer agents, XLVIII. New cytotoxic flavonoids from Muntingia calabura roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pro-Apoptotic Effects of miR-182-5p Inhibition in Cancer

This technical guide provides a comprehensive overview of the role of microRNA-182-5p (miR-182-5p) inhibition as a therapeutic strategy to induce apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction

MicroRNA-182-5p is a small non-coding RNA molecule that has been identified as an oncomiR, frequently overexpressed in various human cancers, including breast and non-small cell lung cancer[1][2][3]. Its upregulation is associated with enhanced tumor cell proliferation, invasion, and suppression of apoptosis. Consequently, the inhibition of miR-182-5p has emerged as a promising anticancer strategy, primarily by derepressing pro-apoptotic target genes and reactivating cellular death pathways. This guide details the quantitative effects, experimental methodologies, and signaling pathways associated with the pro-apoptotic activity of miR-182-5p inhibitors.

Quantitative Data on the Effects of miR-182-5p Inhibition on Apoptosis

The inhibition of miR-182-5p has been shown to significantly increase apoptosis in various cancer cell lines. The following tables summarize key quantitative findings from representative studies.

| Cell Line | Cancer Type | Transfection Agent | Parameter Measured | Result | Reference |